molecular formula C15H10BrFN2O3S B1378022 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate CAS No. 1384430-21-0

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate

Cat. No.: B1378022
CAS No.: 1384430-21-0
M. Wt: 397.2 g/mol
InChI Key: KVSQQLGLEKVQKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions often include the use of brominating and fluorinating agents to introduce the bromine and fluorine atoms, respectively. The final step involves the sulfonation of the quinazoline derivative with 4-methylbenzenesulfonyl chloride under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting or modulating the activity of the target. The bromine and fluorine atoms, along with the sulfonate group, contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

6-Bromo-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate can be compared with other quinazoline derivatives, such as:

    6-Chloro-8-fluoroquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine instead of bromine.

    6-Bromo-8-methylquinazolin-4-yl 4-methylbenzene-1-sulfonate: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties .

Properties

IUPAC Name

(6-bromo-8-fluoroquinazolin-4-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O3S/c1-9-2-4-11(5-3-9)23(20,21)22-15-12-6-10(16)7-13(17)14(12)18-8-19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSQQLGLEKVQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC3=C2C=C(C=C3F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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